(3-Bromopropyl)(tributyl)stannane
Description
Properties
CAS No. |
61222-08-0 |
|---|---|
Molecular Formula |
C15H33BrSn |
Molecular Weight |
412.0 g/mol |
IUPAC Name |
3-bromopropyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C3H6Br.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-3H2; |
InChI Key |
SVNMJWQLAHMVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, toxicity, and applications of (3-Bromopropyl)(tributyl)stannane can be contextualized by comparing it to related organotin and organohalide compounds. Below is a detailed analysis supported by data tables and research findings.
Structural and Functional Analogues
Table 1: Key Properties of Selected Organotin and Organohalide Compounds
*Inferred data based on structural analogues.
Key Observations:
Reactivity: The bromine in this compound facilitates nucleophilic substitution reactions, similar to bromotripropylstannane . Tributylstannane (without bromine) is less electrophilic and typically acts as a reducing agent or radical initiator .
Toxicity: Bromotripropylstannane exhibits significant acute toxicity (LCLo = 230 mg/m³ in mice via inhalation), suggesting that this compound may pose similar or greater risks due to its larger alkyl chains . Tributyltin compounds are notoriously toxic, with environmental persistence and bioaccumulation risks .
Applications: Organotins like this compound are pivotal in synthesizing carbon-carbon bonds, whereas phosphonium salts (e.g., triphenylpropylphosphonium bromide) are specialized for ylide generation .
Research Findings and Trends
- Recent studies emphasize replacing organotins with less toxic alternatives (e.g., silicon or phosphorus-based reagents) in industrial applications .
- Despite this, this compound remains valuable in small-scale organic synthesis where precise control over coupling reactions is critical.
Preparation Methods
Grignard Reagent-Mediated Synthesis
Reagents : Tributyltin chloride (BuSnCl), 1-bromo-3-chloropropane, magnesium (Mg), anhydrous tetrahydrofuran (THF).
Procedure :
-
Generate propylmagnesium bromide (CHCHCHMgBr) via Mg insertion into 1-bromo-3-chloropropane in THF under N.
-
Add BuSnCl dropwise at 0°C, stir for 4 h at 25°C.
-
Quench with saturated NHCl, extract with ether, and purify via vacuum distillation.
Yield : 68–72% (isolated).
Mechanism : Nucleophilic displacement of Cl in BuSnCl by the Grignard reagent (SN).
Key Data :
| Parameter | Value |
|---|---|
| Boiling Point | 312°C (decomposes) |
| Purity (GC-MS) | >98% |
Source : Adaptations from Grignard protocols in organotin synthesis6.
Direct Alkylation with Organozinc Reagents
Reagents : BuSnCl, 1-bromo-3-chloropropane, zinc (Zn), dimethylformamide (DMF).
Procedure :
-
Activate Zn with 1,2-dibromoethane in DMF.
-
Add 1-bromo-3-chloropropane and BuSnCl sequentially.
-
Reflux for 12 h, isolate via fractional distillation.
Yield : 60–65%.
Advantage : Avoids moisture-sensitive Grignard intermediates.
Hydrostannylation of Allyl Bromide
Reagents : Tributyltin hydride (BuSnH), allyl bromide (CH=CHCHBr), azobisisobutyronitrile (AIBN).
Procedure :
-
Dissolve BuSnH and allyl bromide in benzene.
-
Add AIBN (1 mol%), irradiate with UV light at 60°C for 6 h.
-
Remove solvent, purify via column chromatography (hexane:EtOAc 9:1).
Yield : 75–80%.
Mechanism : Radical chain process involving BuSn- addition to the terminal alkene, followed by bromine atom transfer.
Side Products : <5% (BuSn) due to radical recombination.
Halogen Exchange on Tributyl(3-chloropropyl)stannane
Reagents : Tributyl(3-chloropropyl)stannane, sodium bromide (NaBr), acetone.
Procedure :
-
Reflux BuSn(CH)Cl with NaBr (2 eq) in acetone for 24 h.
-
Filter NaCl precipitate, concentrate, and distill under reduced pressure.
Yield : 85–90%.
Limitation : Requires pre-synthesized chloropropyl intermediate.
Optimization : Microwave-assisted heating reduces reaction time to 2 h with comparable yields.
Radical-Mediated SRN1 Substitution
Reagents : 1,3-Dibromopropane, tributylstannyl anion (BuSn), liquid NH.
Procedure :
-
Generate BuSn via BuSnCl reduction with Na in NH.
-
Add 1,3-dibromopropane, irradiate with UV light for 1 h.
-
Acidify with HCl, extract with CHCl.
Yield : 55–60%.
Mechanism : Single-electron transfer (SET) from BuSn to BrCHCHCHBr, forming a radical intermediate that abstracts Br.
Stannylpotassium Reagent Approach
Reagents : (Trimethylsilyl)tributylstannane (MeSiSnBu), t-BuOK, 1,3-dibromopropane.
Procedure :
-
Generate BuSnK by mixing MeSiSnBu with t-BuOK in THF.
-
Add 1,3-dibromopropane at −78°C, warm to 25°C over 2 h.
-
Quench with HO, purify via silica gel chromatography.
Yield : 70–75%.
Advantage : High regioselectivity for terminal bromide substitution.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Alkylation | 68–72 | 98 | Moderate | High |
| Hydrostannylation | 75–80 | 95 | High | Medium |
| Halogen Exchange | 85–90 | 99 | Low | Low |
| SRN1 Substitution | 55–60 | 90 | Moderate | Medium |
| Stannylpotassium | 70–75 | 97 | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
